
3-Methyl-3Z-Pentenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3Z-Pentenoic Acid is a methyl-branched fatty acid with the molecular formula C6H10O2 It is characterized by a double bond in the Z-configuration (cis) at the third carbon atom and a methyl group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3Z-Pentenoic Acid can be achieved through several methods. One common approach involves the use of organometallic reagents and boron compounds in Suzuki-Miyaura coupling reactions . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of precursor compounds under controlled conditions. The process ensures high purity and consistency, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3Z-Pentenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The methyl group and double bond allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives, amines.
Aplicaciones Científicas De Investigación
3-Methyl-3Z-Pentenoic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3Z-Pentenoic Acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it donates protons to acceptor molecules, influencing various biochemical processes . The compound’s unique structure allows it to participate in specific enzymatic reactions, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Methyl-3Z-Pentenoic Acid include:
2-Pentenoic Acid: Differing by the position of the double bond.
3-Pentenoic Acid: Similar structure but without the methyl group.
4-Pentenoic Acid: Double bond located at the fourth carbon.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
41653-93-4 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(Z)-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3- |
Clave InChI |
OGVROELYPSGUQB-HYXAFXHYSA-N |
SMILES isomérico |
C/C=C(/C)\CC(=O)O |
SMILES canónico |
CC=C(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



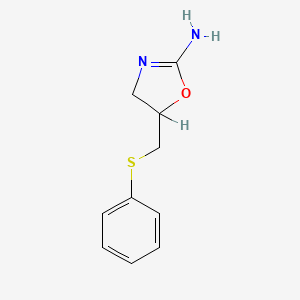

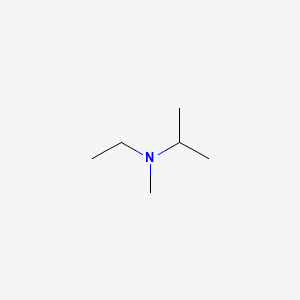
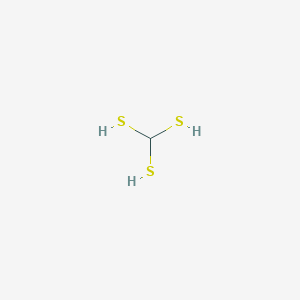
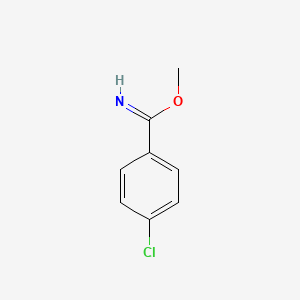

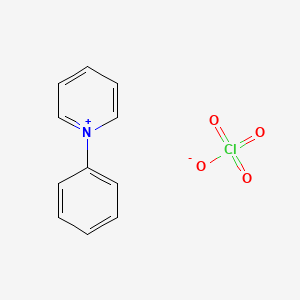
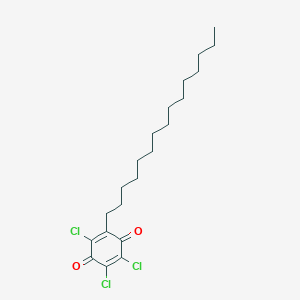
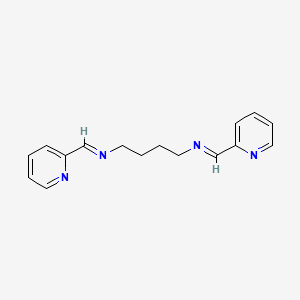
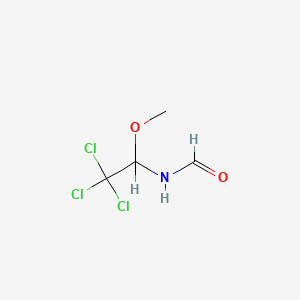
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
